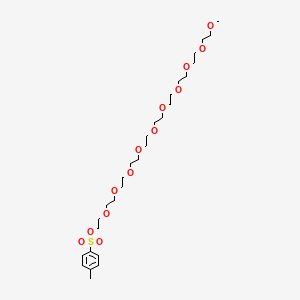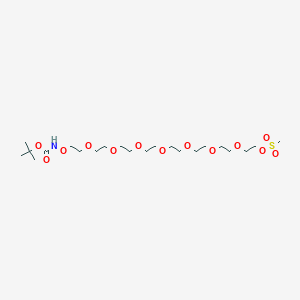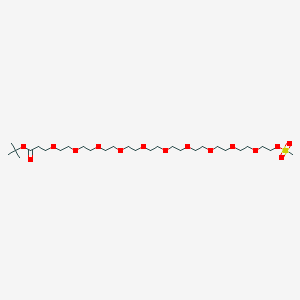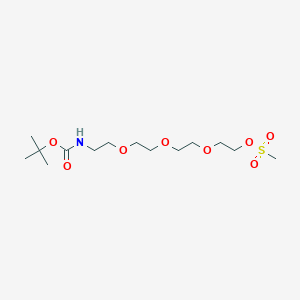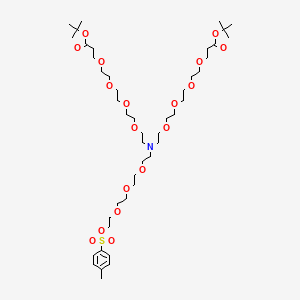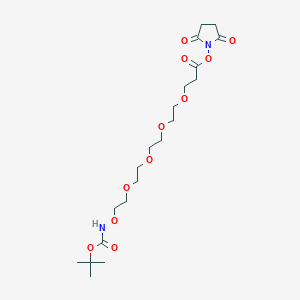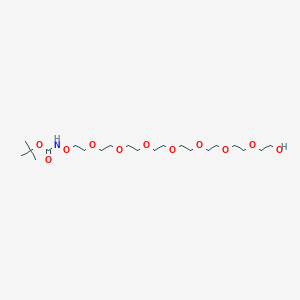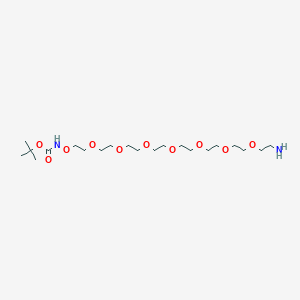
Boc-Aminooxy-PEG5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Aminooxy-PEG5-amine: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and an amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to form Boc-aminooxy.
Polyethylene Glycol (PEG) Coupling: The Boc-aminooxy is then coupled with polyethylene glycol (PEG5) using standard coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Amine Introduction: The final step involves introducing the amine group to the PEG chain, resulting in Boc-Aminooxy-PEG5-amine.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous quality control measures to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxime Formation: Boc-Aminooxy-PEG5-amine reacts with aldehydes and ketones to form stable oxime linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.
Common Reagents and Conditions:
Oxime Formation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Deprotection: Mild acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Oxime Linkages: Formed from the reaction with aldehydes or ketones.
Free Aminooxy Group: Obtained after Boc deprotection.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to link biomolecules through oxime formation.
Drug Development: Serves as a linker in the synthesis of PROTACs, aiding in targeted protein degradation
Biology and Medicine:
Protein Degradation: Utilized in PROTACs to selectively degrade target proteins via the ubiquitin-proteasome system.
Industry:
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Biotechnology: Used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Mechanism: Boc-Aminooxy-PEG5-amine functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The ligand for the E3 ubiquitin ligase recruits the enzyme to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and directed to the proteasome for degradation.
Comparison with Similar Compounds
- Boc-Aminooxy-PEG4-amine
- Boc-Aminooxy-PEG6-amine
- Boc-Aminooxy-PEG3-amine
Uniqueness: Boc-Aminooxy-PEG5-amine offers a balance between hydrophilicity and linker length, making it versatile for various applications. Its unique structure allows for efficient bioconjugation and targeted protein degradation .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVAEAIBJSWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
